1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine
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Overview
Description
1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine is a complex organic compound featuring a pyrrolidine ring and an azetidine ring with a sulfonyl group attached to a 3-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the sulfonyl group and the pyrrolidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or receptors. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: Similar structure but with a benzhydryl group instead of a 3-methylphenyl group.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine is unique due to the presence of both the sulfonyl group and the azetidine ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in research and development.
Biological Activity
1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, combining azetidine and pyrrolidine rings, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 278.36 g/mol
Mechanisms of Biological Activity
The biological activity of this compound primarily involves its interactions with various biological targets:
- Enzyme Inhibition : The sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. This property is particularly relevant in drug design, where enzyme inhibition is a common therapeutic strategy.
- Protein-Ligand Interactions : The compound can form stable complexes with proteins, influencing their function and stability. This characteristic is crucial for understanding its pharmacodynamics and pharmacokinetics.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further development as an antibiotic.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways positions this compound as a potential anti-inflammatory agent.
- Cancer Therapeutics : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential applications in oncology.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
1-(1-(3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine | Similar azetidine and pyrrolidine rings; different substituents | Exhibits anti-inflammatory properties; less potent than the target compound |
1-(Azetidin-3-yl)pyrrolidine | Lacks sulfonyl group; simpler structure | Limited biological activity compared to the target compound |
Properties
IUPAC Name |
1-[1-(3-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-12-5-4-6-14(9-12)19(17,18)16-10-13(11-16)15-7-2-3-8-15/h4-6,9,13H,2-3,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFFCXFLQOVIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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